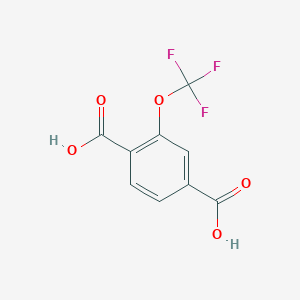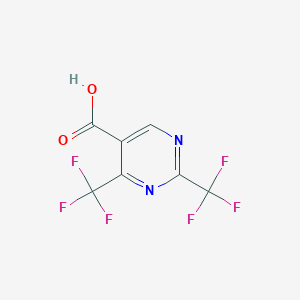
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid
Overview
Description
2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid, also known as 2,4-bis-TFP, is an organic compound that has been gaining attention in recent years due to its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. 2,4-bis-TFP is a heterocyclic compound containing two trifluoromethyl substituents on the pyrimidine ring. It has a distinctively high degree of lipophilicity and is relatively stable in aqueous solutions. This makes it an attractive compound for use in a variety of applications, including drug synthesis, chemical synthesis, and biological research.
Scientific Research Applications
Synthesis and Functionalization of Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines :
- Research by Schlosser, Lefebvre, and Ondi (2006) shows that 5-pyrimidyllithium species, similar to 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid, are stable when metal is flanked by electron-withdrawing substituents like trifluoromethyl. These species are utilized to produce 5-carboxylic acids in high yields, indicating their potential in organic synthesis and material science (Schlosser, Lefebvre, & Ondi, 2006).
Inhibition of NF-kappaB and AP-1 Gene Expression :
- Palanki et al. (2000) explored the structure-activity relationship of compounds related to this compound. They found that certain substitutions at various positions on the pyrimidine ring affect cell-based activity and potential oral bioavailability, with implications for drug discovery and development (Palanki et al., 2000).
Antibacterial and Antifungal Activities :
- A study by Aksinenko et al. (2016) on bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, which are structurally related to this compound, showed promising antimicrobial activity against various bacterial strains and fungi, indicating potential applications in developing new antimicrobial agents (Aksinenko et al., 2016).
Catalysis in Organic Synthesis :
- Wang, Lu, and Ishihara (2018) reported that 2,4-bis(trifluoromethyl)phenylboronic acid, closely related to this compound, is an effective catalyst for dehydrative amidation between carboxylic acids and amines. This highlights the role of such compounds in facilitating organic synthesis, particularly in peptide bond formation (Wang, Lu, & Ishihara, 2018).
Development of Novel High-Value Pyrimidine Scaffolds :
- Schmitt et al. (2017) developed a strategy to access 4,6-bis(fluoroalkyl)pyrimidine-5-carboxylates and their carboxylic acid analogues, including structures akin to this compound. These compounds hold potential for medicinal and agrochemical research, demonstrating the versatility of such pyrimidine derivatives (Schmitt et al., 2017).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6N2O2/c8-6(9,10)3-2(4(16)17)1-14-5(15-3)7(11,12)13/h1H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKDOFTFCXTBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441503 | |
| Record name | 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188781-46-6 | |
| Record name | 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)
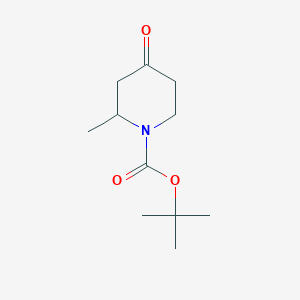

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
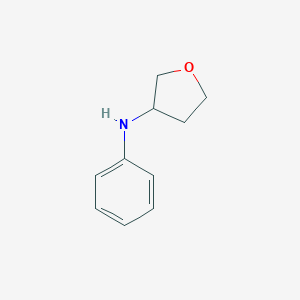
![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
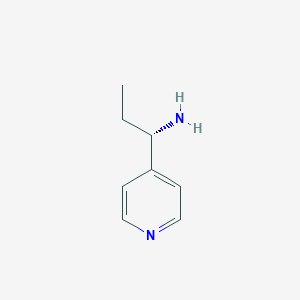
![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
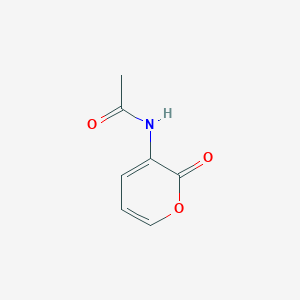
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
